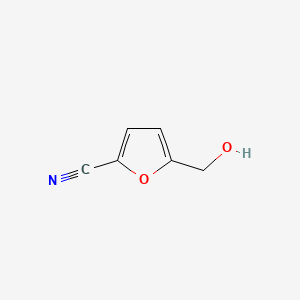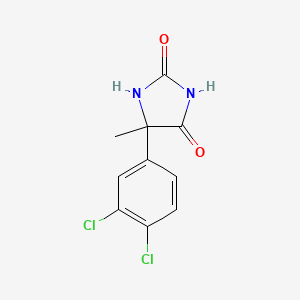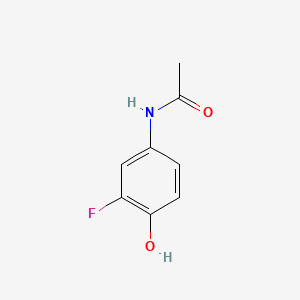
5-(Hidroximetil)furano-2-carbonitrilo
Descripción general
Descripción
5-(Hydroxymethyl)furan-2-carbonitrile is a furan derivative that is gaining attention in various fields of research due to its potential as a biobased chemical and its role in the synthesis of polymers and biologically active compounds. While the specific compound 5-(Hydroxymethyl)furan-2-carbonitrile is not directly mentioned in the provided papers, related compounds such as 5-(hydroxymethyl)furfural (HMF) and its derivatives are extensively studied for their applications in biorefinery and pharmaceutical industries .
Synthesis Analysis
The synthesis of furan derivatives often involves the use of starting materials like D-fructose, D-glucose, or sucrose. For instance, the key furan precursor 5-(hydroxymethyl)-2-furaldehyde (HMF) can be obtained from these sugars and further transformed into various natural products through reactions such as etherification . Additionally, the synthesis of furan polyesters from 2,5-bis(hydroxymethyl)furan demonstrates the versatility of furan derivatives as building blocks in polymer chemistry .
Molecular Structure Analysis
The molecular structure of furan derivatives has been characterized using spectroscopic techniques and high-level quantum chemical calculations. For example, 5-(hydroxymethyl)-2-furaldehyde has been studied using Density Functional Theory (DFT) to simulate its molecular geometry, vibrational properties, electronic properties, and chemical shifts. These theoretical findings have shown excellent agreement with experimental data, confirming the molecular structure of the compound .
Chemical Reactions Analysis
Furan derivatives participate in various chemical reactions, which are crucial for their transformation into valuable chemicals. The aerobic oxidation of HMF acetal, for example, leads to the formation of furan 2,5-dicarboxylic acid, an important monomer for biopolymer production. This reaction is facilitated by a CeO2-supported Au catalyst and avoids the formation of byproducts like humin . Furthermore, the reductive transformations of furfural and 5-hydroxymethylfurfural into a wide variety of chemicals and biofuels are key routes in the biorefinery industry, with heterogeneous catalysis playing a central role .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the number of methylene units in the dicarboxylic segments affects the physical properties of furan polyesters . The electronic structure of 5-(hydroxymethyl)-2-furaldehyde has been investigated to understand its physicochemical properties, such as ionization potential, electronic affinities, and molecular electrostatic potential energy surfaces . Additionally, the electrochromic properties of polymers derived from furan compounds have been explored, indicating their potential in electronic device applications .
Aplicaciones Científicas De Investigación
Monómero de Polimerización
5-(Hidroximetil)furano-2-carbonitrilo sirve como un monómero crucial para varios procesos de polimerización industrialmente importantes. Se puede convertir en 2,5-bis(hidroximetil)furano (BHF) a través de una hidrogenación selectiva, que es un componente clave en la creación de diferentes poliésteres .
Bloque de Construcción Químico de Base Biológica
Este compuesto es un importante producto químico de plataforma de base biológica que se puede oxidar para producir varios productos, como el ácido 5-hidroximetil-2-furancarboxílico (HMFCA), que sirve como bloques de construcción versátiles para los polímeros .
Producción de Dioles Rígidos
Se utiliza en la producción de 2,5-Bis(hidroximetil)furano (BHMF), un diol rígido de alto valor, de base biológica que se asemeja a los monómeros aromáticos para la producción de diferentes poliésteres .
Química Analítica
En química analítica, el this compound se puede analizar mediante métodos de HPLC de fase inversa (RP) con condiciones simples, lo cual es crucial para el control de calidad y los propósitos de investigación .
5. Fabricación y uso de productos químicos de plataforma de furano El compuesto forma parte del grupo de productos químicos de plataforma de furano (FPC), que están disponibles directamente a partir de la biomasa y tienen diversas aplicaciones de fabricación y uso más allá de los combustibles y los plásticos .
Rutas catalíticas para productos químicos de base biológica
Está involucrado en rutas catalíticas que conducen a la producción de productos químicos de base biológica como el ácido hidroximetil-2-furancarboxílico (HMFCA), el ácido 5-formil-2-furancarboxílico (FFCA) y otros con altos rendimientos y selectividades .
Safety and Hazards
The safety data sheet for 5-(Hydroxymethyl)furan-2-carbonitrile indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302, H312, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, causing skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
Furan platform chemicals, including 5-(Hydroxymethyl)furan-2-carbonitrile, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This could lead to a shift in substantial parts of the chemical industry from petroleum refineries to biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being studied, and there is potential for a wide range of compounds to be economically synthesized from biomass via these chemicals .
Mecanismo De Acción
Target of Action
5-(Hydroxymethyl)furan-2-carbonitrile is a furan platform chemical It has been shown to have significant anticancer activities against the hela cell lines .
Mode of Action
Molecular docking studies have revealed that the catalytic active site cleft of certain enzymes forms more hydrogen bonds compared with other enzymes, providing a stable interaction between the substrate and the enzyme, and thus accelerating the catalytic efficiency of the enzyme .
Biochemical Pathways
FPCs can be economically synthesized from biomass and have a wide range of applications . The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
It has been shown to have significant anticancer activities against the hela cell lines .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 5-(Hydroxymethyl)furan-2-carbonitrile. For instance, the selective oxidation of 5-Hydroxymethylfurfural (HMF) in a γ-valerolactone (GVL) -water solvent system has been shown to increase the yield of 2,5-furandicarboxylic acid (FDCA), an emerging bio-based building-block with wide application .
Propiedades
IUPAC Name |
5-(hydroxymethyl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOLIZQQNMUXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237549 | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89149-70-2 | |
| Record name | 5-(Hydroxymethyl)-2-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89149-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089149702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)furan-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxymethyl-2-furancarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE3Y5F8RJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)









